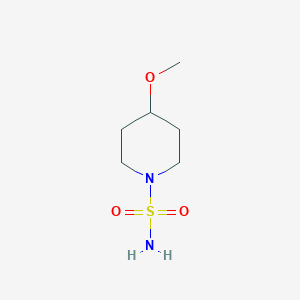
4-Methoxypiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypiperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position. Sulfonamides are widely recognized for their applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
The synthesis of 4-Methoxypiperidine-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 4-methoxypiperidine with sulfonyl chlorides in the presence of a base. This method typically requires the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine . Industrial production methods often involve the use of more scalable and cost-effective processes, such as the reaction of 4-methoxypiperidine with sulfonyl chlorides under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-Methoxypiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxypiperidine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition leads to the disruption of bacterial cell growth and replication. The methoxy group at the 4-position and the piperidine ring contribute to the compound’s binding affinity and specificity for its target enzyme .
Comparison with Similar Compounds
4-Methoxypiperidine-1-sulfonamide can be compared with other similar compounds, such as:
4-Methoxypiperidine: Lacks the sulfonamide group and thus has different chemical and biological properties.
Piperidine-1-sulfonamide: Lacks the methoxy group, which affects its binding affinity and specificity.
Sulfonamides: A broad class of compounds with varying substituents that influence their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds .
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-methoxypiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
GOQRKAPGOYCWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















